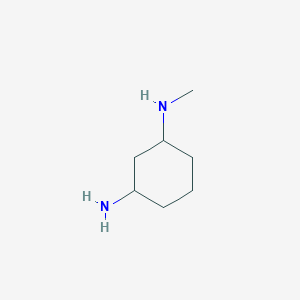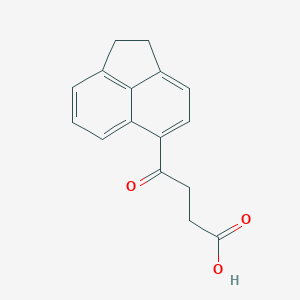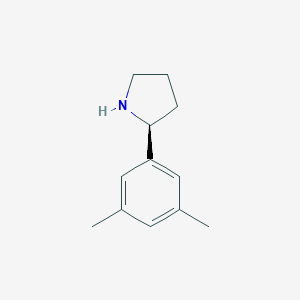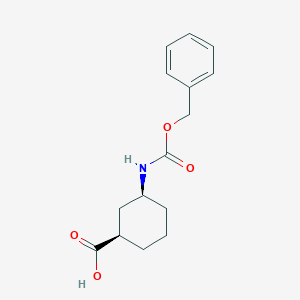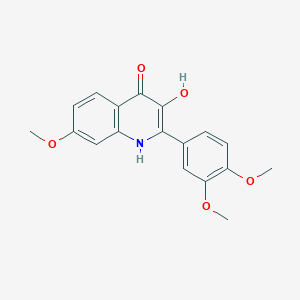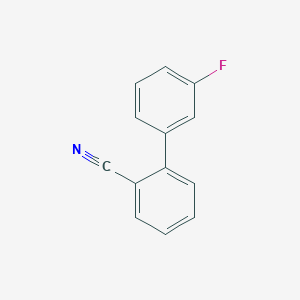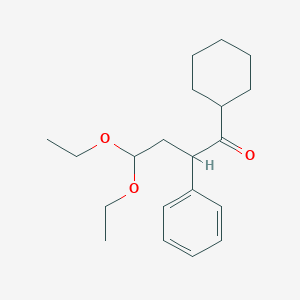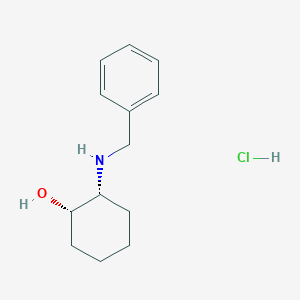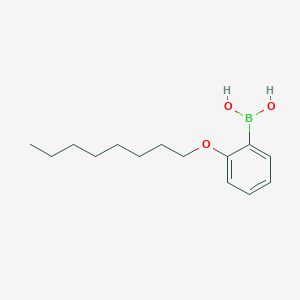
2-Octyloxyphenylboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Octyloxyphenylboronic acid is a boronic acid derivative . Boronic acids are valuable for medical diagnostics and biochemistry studies due to their ability to readily bind with carbohydrates in water .
Synthesis Analysis
The synthesis of boronic acids like 2-Octyloxyphenylboronic acid often involves taking phenol and benzene ring-containing organic acid as initial raw materials to synthesize diphenyl ether. Then, hydrogen of the diphenyl ether is removed, and the diphenyl ether after hydrogen removal reacts with boric acid ester to obtain the boronic acid .Molecular Structure Analysis
The molecular structure of boronic acids can be determined using techniques like 11B NMR spectroscopy . This technique can monitor the chemical shift of the boronic acid transforming into the boronate ester .Chemical Reactions Analysis
Boronic acids, such as 2-Octyloxyphenylboronic acid, can bind with biologically relevant 1,2- and 1,3-diols, including saccharides and peptidoglycans, or with polyols to prepare hydrogels with dynamic covalent or responsive behavior .Physical And Chemical Properties Analysis
The physical and chemical properties of boronic acids can be determined using techniques like 11B NMR spectroscopy . This technique can monitor the chemical shift of the boronic acid transforming into the boronate ester .Wissenschaftliche Forschungsanwendungen
Sensing Applications
Boronic acids, including 2-Octyloxyphenylboronic acid, are increasingly utilized in diverse areas of research due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions . This leads to their utility in various sensing applications, which can be homogeneous assays or heterogeneous detection .
Biological Labelling
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This can be particularly useful in the study of cellular processes and the tracking of specific biological molecules.
Protein Manipulation and Modification
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This makes them valuable tools in the field of proteomics and protein engineering.
Separation Technologies
Boronic acids have been used in separation technologies . Their ability to form reversible covalent bonds with diols allows them to be used in the separation and purification of various biomolecules.
Development of Therapeutics
Boronic acids are also used in the development of therapeutics . Their unique chemistry allows them to be used in the design of drugs and other therapeutic agents.
Drug Delivery Systems
Phenylboronic acid-decorated polymeric nanomaterials have been used in drug delivery systems . The unique chemistry of phenylboronic acid with polyol compounds provides a way to design PBA-based polymeric nanomaterials .
Biosensors
Applications of phenylboronic acid-decorated nanomaterials in biosensors have been discussed . These biosensors can be used for the detection of various biological molecules, providing valuable information in both research and clinical settings.
Reactive Oxygen Species (ROS)-responsive Drug Delivery System
A reactive oxygen species (ROS)-responsive drug delivery system was developed by structurally modifying hyaluronic acid (HA) with phenylboronic acid pinacol ester (PBAP) . This system can be used for the targeted delivery of drugs to specific cells or tissues.
Wirkmechanismus
Target of Action
2-Octyloxyphenylboronic acid, like other boronic acids, primarily interacts with diols and strong Lewis bases such as fluoride or cyanide anions . This interaction is key to its utility in various applications, including sensing and therapeutic development . In the context of biological systems, boronic acids often target proteins, enabling their manipulation and labeling .
Mode of Action
The mode of action of 2-Octyloxyphenylboronic acid involves the formation of reversible covalent bonds with diols, a characteristic feature of boronic acids . This interaction is particularly significant in the presence of compounds with cis-diol groups, such as sugars, which allows boronic acids to function as synthetic receptors for these compounds .
Biochemical Pathways
Boronic acids are known to interfere in signaling pathways and inhibit enzymes . They also play a crucial role in carbohydrate chemistry and glycobiology, particularly in the areas of analysis, separation, protection, and activation .
Pharmacokinetics
Boronic acids are generally considered to be stable, readily prepared, and environmentally benign , suggesting that they may have favorable pharmacokinetic properties.
Result of Action
The result of 2-Octyloxyphenylboronic acid’s action depends on its specific application. In sensing applications, the interaction between the boronic acid and its target results in changes in the physico-chemical properties of the sensor, enabling detection . In therapeutic applications, boronic acids can be used for the controlled release of drugs .
Action Environment
The action of 2-Octyloxyphenylboronic acid can be influenced by various environmental factors. For instance, the solubility of boronic acids can vary depending on the polarity of the medium . Furthermore, the interaction of boronic acids with their targets can be affected by factors such as pH and the presence of competing diols .
Safety and Hazards
Eigenschaften
IUPAC Name |
(2-octoxyphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23BO3/c1-2-3-4-5-6-9-12-18-14-11-8-7-10-13(14)15(16)17/h7-8,10-11,16-17H,2-6,9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXBINCPWFBHJHE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1OCCCCCCCC)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.14 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Octyloxyphenylboronic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

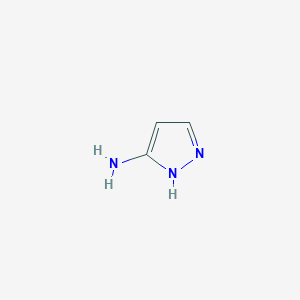
![(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine](/img/structure/B59133.png)
